

solubility of [2,2'-Bipyridin]-6-amine in common laboratory solvents

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Compound of Interest

Compound Name: [2,2'-Bipyridin]-6-amine

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Solubility Profile of [2,2'-Bipyridin]-6-amine: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of **[2,2'-Bipyridin]-6-amine** in common laboratory solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide covers qualitative solubility characteristics, expected behavior in various solvent classes, and a detailed experimental protocol for quantitative solubility determination.

Introduction and Physicochemical Properties

[2,2'-Bipyridin]-6-amine, also known as 6-amino-2,2'-bipyridine, is a heterocyclic aromatic compound. Its structure, featuring a bipyridine core with an appended amine group, dictates its physicochemical properties and solubility. The bipyridine moiety provides a rigid scaffold capable of chelating metal ions, while the amino group introduces polarity and a basic center, allowing for hydrogen bonding and protonation.^{[1][2]} These features are critical in determining the compound's behavior in different solvent environments. Bipyridines, in general, are colorless solids soluble in many organic solvents and slightly soluble in water.^[3] The presence of the amino group in **[2,2'-Bipyridin]-6-amine** is expected to enhance its solubility in polar protic solvents compared to its parent compound, 2,2'-bipyridine.

Physicochemical Properties of **[2,2'-Bipyridin]-6-amine**:

- Molecular Formula: $C_{10}H_9N_3$ [\[1\]](#)
- Molecular Weight: 171.20 g/mol [\[1\]](#)
- Appearance: White to off-white solid[\[2\]](#)
- pKa: The presence of the basic amine group suggests the compound can be protonated under acidic conditions, which would significantly increase its aqueous solubility.[\[4\]](#)

Solubility Profile

Quantitative solubility data for **[2,2'-Bipyridin]-6-amine** is not extensively documented in publicly available literature. However, based on the principles of "like dissolves like" and the known solubility of related bipyridine compounds, a qualitative and expected solubility profile can be constructed. The parent compound, 2,2'-bipyridine, is soluble in many organic solvents like ethanol, ether, and benzene, with limited solubility in water.[\[5\]](#)[\[6\]](#)[\[7\]](#) The addition of the polar amine group is expected to modify this profile.

Table 1: Expected Qualitative Solubility of **[2,2'-Bipyridin]-6-amine**

Solvent Class	Common Solvents	Expected Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Slightly Soluble to Soluble	<p>The amine and pyridine nitrogens can act as hydrogen bond acceptors, and the N-H bonds of the amine can act as hydrogen bond donors.</p> <p>Solubility in water is expected to be low but significantly increased at acidic pH due to the formation of a more soluble salt.[4]</p>
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile	Soluble to Very Soluble	<p>These solvents can effectively solvate the polar amine group and the aromatic rings through dipole-dipole interactions. DMSO is generally an excellent solvent for many heterocyclic compounds.[5]</p>
Low-Polarity / Aromatic	Dichloromethane (DCM), Chloroform, Toluene	Moderately Soluble	<p>The aromatic bipyridine core allows for favorable π-π stacking interactions with aromatic solvents like toluene.</p> <p>Chlorinated solvents can also solvate the molecule effectively. A synthesis procedure notes extraction from</p>

an aqueous solution
using DCM.[2]

Non-Polar

Hexane, Diethyl Ether

Slightly Soluble to
Insoluble

The significant polarity
imparted by the three
nitrogen atoms makes
the compound less
compatible with non-
polar aliphatic
solvents.[5]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a solvent.

Methodology: Isothermal Shake-Flask Method

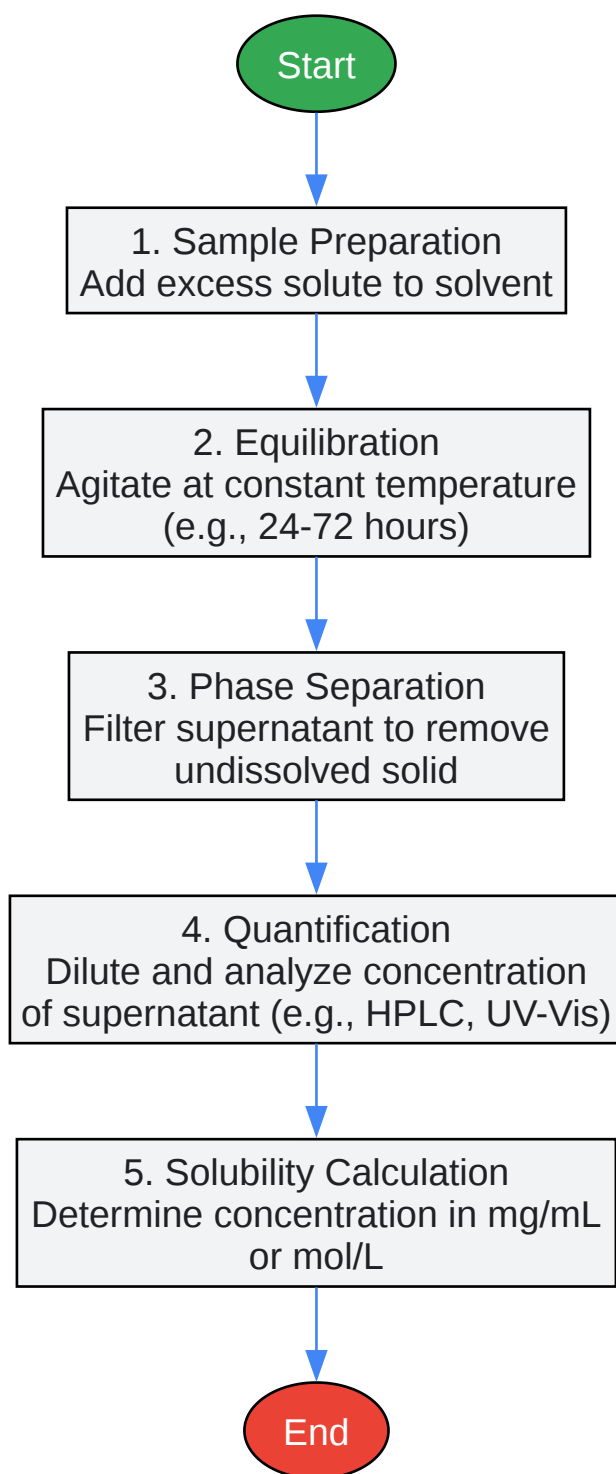
- **Preparation:** Add an excess amount of solid **[2,2'-Bipyridin]-6-amine** to a series of vials, each containing a known volume of the desired laboratory solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Seal the vials tightly and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4] The temperature should be rigorously controlled and recorded.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature, permitting the excess solid to settle. To separate the saturated solution from the undissolved solid, withdraw a sample from the supernatant using a syringe fitted with a fine-particle filter (e.g., 0.22 µm PTFE). This step is critical to prevent undissolved solid particles from being included in the analysis.
- **Quantification:** Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of **[2,2'-Bipyridin]-6-amine** in the diluted sample using a calibrated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

- Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.



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Caption: Workflow for experimental solubility determination.

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